![molecular formula C27H33N5O2S B2725644 1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-47-5](/img/structure/B2725644.png)

1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

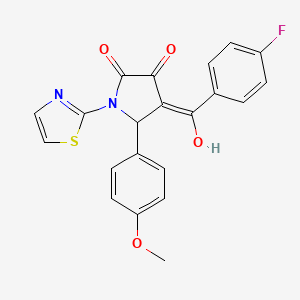

Triazoloquinazolines are a class of heterocyclic compounds that contain a triazole ring fused with a quinoxaline ring . They have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres can enhance the antimicrobial activity of the fused triazoles ring systems .

Synthesis Analysis

Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis

Triazoloquinazolines are cyclic compounds with at least two different elements in the ring. They contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain .Applications De Recherche Scientifique

Preparation and Biological Activities

Synthesis and Characterization : The preparation of [1,2,4]triazoloquinazolinium betaines involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to derivatives investigated for their crystal and molecular structures through X-ray crystallography. This foundational work supports the exploration of related compounds for various applications (Crabb et al., 1999).

Antimicrobial Evaluation : Some quinoline derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial activity. This research suggests the potential of [1,2,4]triazoloquinazoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).

Bioactivity Prediction and Synthesis : Studies have been conducted on the computer prediction of the biological activity spectrum and the acute toxicity of [1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. This research aims to identify compounds with potential antineurotic activity, highlighting a pathway to discovering new treatments for male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Antioxidant and Antibacterial Potentials : The design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives have shown promising results as antioxidants and antibacterial agents. These findings indicate the possibility of modifying the chemical structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives to enhance their pharmacological activities (Gadhave & Kuchekar, 2020).

Orientations Futures

The future directions in the research of triazoloquinazolines could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is also a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Mécanisme D'action

Triazoles

are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Quinazolines

are a class of organic compounds that are made up of two fused six-membered rings, a benzene ring and a pyrimidine ring . They have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Propriétés

IUPAC Name |

1-[(2,5-dimethylphenyl)methylsulfanyl]-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O2S/c1-16(2)13-28-24(33)20-9-10-22-23(12-20)32-26(31(25(22)34)14-17(3)4)29-30-27(32)35-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGBQTSYDWRNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2725563.png)

![potassium 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2725565.png)

![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2725574.png)

![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-phenylacetamide](/img/structure/B2725575.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2725576.png)

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)

![Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate](/img/structure/B2725583.png)